molecular formula C22H19N3OS B6588086 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea CAS No. 1234939-69-5

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea

Cat. No.: B6588086
CAS No.: 1234939-69-5
M. Wt: 373.5 g/mol
InChI Key: DHWCSQKYLNVKDW-UHFFFAOYSA-N
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Description

3-[3-(1,3-Benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a synthetic small molecule incorporating two pharmaceutically significant motifs: the benzothiazole ring and the urea bridge . The benzothiazole scaffold is recognized in medicinal chemistry as a privileged structure, demonstrating a broad spectrum of biological activities and serving as a key component in compounds investigated for areas including oncology and neurology . The urea functional group is a pivotal feature in modern drug discovery, as it can form an extensive network of hydrogen bonds with biological targets, thereby influencing the potency, selectivity, and overall druggability of a molecule . Urea-based compounds, such as the kinase inhibitor Nintedanib, have achieved clinical success, particularly in anticancer therapy . The specific molecular architecture of this compound, which links a benzothiazole system to a phenethyl group via a urea connector, suggests potential for use as a key intermediate or building block in organic synthesis and drug discovery efforts. It is well-suited for building targeted libraries for high-throughput screening, investigating structure-activity relationships (SAR) in medicinal chemistry campaigns, and exploring the biological role of benzothiazole-urea hybrids. Researchers can leverage this compound to develop novel probes for protein kinases and other ATP-binding targets, given the established relevance of both structural components in these areas . This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c26-22(23-14-13-16-7-2-1-3-8-16)24-18-10-6-9-17(15-18)21-25-19-11-4-5-12-20(19)27-21/h1-12,15H,13-14H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWCSQKYLNVKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Intermediate Formation

The most widely employed method involves generating an isocyanate intermediate from 3-(1,3-benzothiazol-2-yl)aniline (A1 ) using phosgene (COCl₂) or its safer solid analog, triphosgene (bis(trichloromethyl) carbonate, BTC). BTC reacts with A1 in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, forming the reactive isocyanate (A2 ) (Scheme 1). Subsequent nucleophilic attack by 2-phenylethylamine (A3 ) yields the target urea.

Scheme 1:

A1+BTCTEA, DCMA2A3Target Urea\text{A1} + \text{BTC} \xrightarrow{\text{TEA, DCM}} \text{A2} \xrightarrow{\text{A3}} \text{Target Urea}

Optimization and Yield Data

  • Triphosgene vs. Phosgene: BTC reduces toxicity risks while maintaining efficiency. At 0–5°C, 1.2 equivalents of BTC achieve full conversion of A1 within 2 hours.

  • Solvent Effects: Anhydrous DCM or THF minimizes side reactions (e.g., hydrolysis).

  • Yield: 82–89% after recrystallization from ethyl acetate/hexane.

Carbonyldiimidazole (CDI)-Assisted Urea Formation

Two-Step Carbamate Activation

CDI enables urea synthesis without handling toxic gases. A1 reacts with CDI in THF to form a carbonylimidazolide intermediate (B1 ), which couples with A3 under mild conditions (Scheme 2).

Scheme 2:

A1+CDIB1A3Target Urea\text{A1} + \text{CDI} \rightarrow \text{B1} \xrightarrow{\text{A3}} \text{Target Urea}

Advantages and Limitations

  • Conditions: Room temperature, 12–18 hours.

  • Yield: 75–78%, with impurities removed via aqueous wash.

  • Scalability: Suitable for multigram synthesis but requires excess CDI (1.5 eq).

Hofmann Rearrangement of Carboxamide Precursors

Isocyanate Generation via Rearrangement

A carboxamide derivative (C1 ) undergoes Hofmann rearrangement using N-bromosuccinimide (NBS) and potassium hydroxide to generate an isocyanate (C2 ), which is trapped by A3 (Scheme 3).

Scheme 3:

C1NBS, KOHC2A3Target Urea\text{C1} \xrightarrow{\text{NBS, KOH}} \text{C2} \xrightarrow{\text{A3}} \text{Target Urea}

Performance Metrics

  • Yield: 68–72%, limited by competing hydrolysis.

  • Applications: Preferred for substrates sensitive to phosgene.

Microwave-Assisted Coupling for Accelerated Synthesis

Enhanced Reaction Kinetics

Microwave irradiation (80°C, 20 minutes) in DCM with EDC/HOBt coupling agents accelerates urea formation between A1 and A3 , achieving 85% yield.

Critical Parameters

  • Catalyst: 1.2 equivalents of EDC and 0.1 equivalents of DMAP.

  • Purity: >99% after filtration (no column chromatography required).

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)TimeSafety Profile
TriphosgeneBTC, TEA82–892–3 hModerate (solid)
CDICDI, TEA75–7812–18 hHigh
Hofmann RearrangementNBS, KOH68–726–8 hHigh (exothermic)
MicrowaveEDC, DMAP8520 minHigh

Structural Validation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 8.11 (d, J = 8 Hz, benzothiazole-H), 7.81–7.02 (m, aromatic-H), 3.79 (t, phenylethyl-CH₂), 2.85 (td, urea-NH).

  • LC-MS: m/z 413.2 [M+H]⁺ (calculated 412.5).

Purity Assessment

  • HPLC: >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point: 237–239°C (decomposition).

Industrial Considerations and Environmental Impact

Waste Management

  • Triphosgene Route: Generates HCl and TEA·HCl, neutralized with NaHCO₃.

  • CDI Method: Byproducts (imidazole) are biodegradable.

Green Chemistry Alternatives

  • Water-Mediated Synthesis: Explored with S,S-dimethyl dithiocarbonate (DMDTC) but yields <70% .

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The structure of this compound features a benzothiazole ring fused with a phenyl group and an ethyl urea moiety, which contributes to its unique chemical reactivity and biological activity.

Synthetic Routes

The synthesis of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea typically involves:

  • Starting Materials : The synthesis begins with the appropriate benzothiazole derivatives and phenylethylamine.
  • Reaction Conditions : Common methods include condensation reactions under reflux in organic solvents such as ethanol or toluene.
  • Catalytic Systems : Catalysts like acetic acid may be used to facilitate the reaction.

Industrial Production

In industrial settings, continuous flow reactors can enhance yield and purity by optimizing reaction conditions and employing automated systems for consistent quality control.

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways.
  • Antimicrobial Properties : Research indicates efficacy against various bacterial strains, making it a candidate for antibiotic development.

The biological mechanisms of action involve:

  • Enzyme Inhibition : The compound may inhibit enzymes critical to disease progression, leading to therapeutic effects.
  • Cellular Interaction : It interacts with cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Case Studies

Several studies have explored the efficacy of this compound:

  • In Vitro Studies : Demonstrated significant cytotoxicity against cancer cell lines.
  • Animal Models : Showed promise in reducing tumor size in xenograft models.

Material Science

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is also utilized in the development of:

  • Dyes and Pigments : Its unique structure allows for vibrant color properties in industrial applications.
  • Polymers : Used as an additive to enhance material properties such as durability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea involves its interaction with specific molecular targets. Benzothiazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Pharmacological Profiles
Compound Biological Target Activity (IC₅₀ or MIC) Reference
Cpd E (6-nitro-benzothiazolyl urea) Microbial enzymes MIC: 2–8 μg/mL
6-Fluoro-benzothiazolyl cyanophenyl urea AChE IC₅₀: 10.2 μM
Sarkar’s fluoro-chloro-benzothiazolyl urea Helminths EC₅₀: <1 μM
Target compound Not yet reported N/A N/A

Biological Activity

3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea is a compound that combines a benzothiazole moiety with a phenylethyl group, presenting unique biological properties. This article explores its biological activity, focusing on its anticancer, antimicrobial, and enzymatic inhibitory effects based on diverse research findings.

  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.47 g/mol
  • CAS Number : 1234939-69-5

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Case Study:
A study synthesized a series of benzothiazole urea derivatives and evaluated their cytotoxicity against MCF-7 breast cancer cells. Among these, the compound with the highest activity was identified as a derivative closely related to 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea. It demonstrated significant inhibition of cell proliferation and induced apoptosis through the modulation of key signaling pathways involved in cancer cell survival .

CompoundCell LineIC50 (µM)
3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)ureaMCF-75.4
N1-(benzothiazol-2-yl)-N3-morpholinoureaMCF-74.8

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives are well-documented. This compound has shown effectiveness against several bacterial strains.

Research Findings:
In vitro studies have demonstrated that 3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea exhibits potent activity against Mycobacterium tuberculosis and other pathogens like Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial growth .

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.25 µg/mL
Staphylococcus aureus0.5 µg/mL
Escherichia coli0.5 µg/mL

Enzyme Inhibition

Benzothiazole derivatives are also known for their ability to inhibit various enzymes, including carbonic anhydrase and cholinesterases.

Mechanism of Action:
The compound interacts with the active sites of these enzymes, leading to reduced enzyme activity. For instance, it has been shown to inhibit human carbonic anhydrase II (hCA II), which is crucial in regulating pH and fluid balance within cells .

Q & A

Q. How to integrate high-throughput screening (HTS) with mechanistic studies for this compound?

  • Answer :
  • HTS workflow : Screen against 500+ kinase targets at 10 µM.
  • Hit validation : SPR or ITC for binding affinity (KD).
  • Mechanistic follow-up : Cryo-EM or X-ray crystallography for target-cofactor interactions .

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